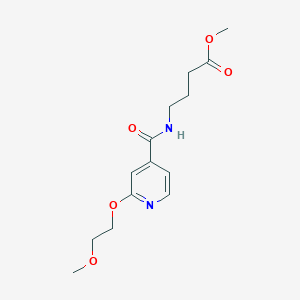![molecular formula C19H20N2S2 B2380049 5-{[4-(Tert-butil)bencil]sulfanil}-4-fenil-1,2,3-tiadiazol CAS No. 400080-91-3](/img/structure/B2380049.png)
5-{[4-(Tert-butil)bencil]sulfanil}-4-fenil-1,2,3-tiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Aplicaciones Científicas De Investigación
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
It has been suggested that the compound exhibits antitumor activity , implying that it may target cancer cells or associated pathways.
Mode of Action
It has been suggested that it could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
The compound appears to affect the cell cycle, causing G1-phase arrests in HeLa cells after treatment . This suggests that it may interfere with the biochemical pathways involved in cell division and DNA synthesis.
Pharmacokinetics
Its antitumor activity suggests that it is able to reach and interact with its targets in the body .
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in HeLa cells . This is achieved by causing G1-phase arrests, which stop the cells from dividing after they have completed a division cycle .
Métodos De Preparación
The synthesis of 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 4-phenyl-1,2,3-thiadiazole with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar compounds to 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole include other thiadiazole derivatives such as:
- 4-phenyl-1,2,3-thiadiazole
- 5-methyl-1,2,3-thiadiazole
- 5-ethyl-1,2,3-thiadiazole
Compared to these compounds, 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is unique due to the presence of the tert-butylbenzyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance.
Propiedades
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-19(2,3)16-11-9-14(10-12-16)13-22-18-17(20-21-23-18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVDWCRUDCKNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)


![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)
![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)


